LogP Comparison: 2-Chloro-3-(trifluoromethoxy)pyridine vs. Regioisomers
The lipophilicity of 2-Chloro-3-(trifluoromethoxy)pyridine (LogP = 2.63360) is lower than that of its 4-substituted isomer 2-Chloro-4-(trifluoromethoxy)pyridine (LogP = 2.928) and similar to its 5-substituted isomer (LogP = 2.63360), but notably higher than the parent 3-(trifluoromethoxy)pyridine (XLogP3 = 2.2) [1]. This precise LogP value is critical for optimizing membrane permeability and solubility in drug discovery programs, where even small differences can affect bioavailability [2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.63360 |
| Comparator Or Baseline | 2-Chloro-4-(trifluoromethoxy)pyridine (LogP = 2.928); 3-(Trifluoromethoxy)pyridine (XLogP3 = 2.2) |
| Quantified Difference | Target compound is ~0.3 LogP units less lipophilic than the 4-isomer, and ~0.4 units more lipophilic than the parent. |
| Conditions | Computed property (LogP) from standard prediction software. |
Why This Matters
Selecting the correct regioisomer with the precise LogP is essential for achieving target ADME profiles and avoiding late-stage failures in lead optimization.
- [1] PubChem. 3-(Trifluoromethoxy)pyridine. Computed Property: XLogP3 = 2.2. View Source
- [2] 2-Chloro-3-(trifluoromethoxy)pyridine. Kuujia Product Page. Description of trifluoromethoxy group contributions. View Source
